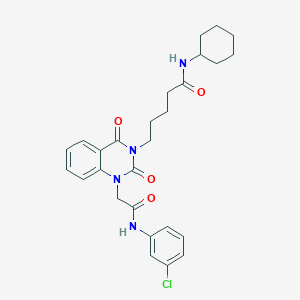

5-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide

Description

Properties

IUPAC Name |

5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclohexylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClN4O4/c28-19-9-8-12-21(17-19)30-25(34)18-32-23-14-5-4-13-22(23)26(35)31(27(32)36)16-7-6-15-24(33)29-20-10-2-1-3-11-20/h4-5,8-9,12-14,17,20H,1-3,6-7,10-11,15-16,18H2,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXFTBYKVRDNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various biological activities, including anticancer and anticonvulsant properties. The structural elements include:

- Quinazoline moiety : Contributes to the compound's interaction with biological targets.

- Chlorophenyl group : Enhances lipophilicity and may influence binding affinity.

- Cyclohexyl and pentanamide groups : Potentially improve pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6n | A549 | 5.9 ± 1.69 |

| 6n | SW-480 | 2.3 ± 0.91 |

| 6n | MCF-7 | 5.65 ± 2.33 |

The compound 6n , a quinazoline-pyrimidine hybrid, demonstrated the highest antiproliferative activity among tested derivatives, indicating that modifications in the structure can lead to enhanced biological effects .

The mechanism by which quinazoline derivatives exert their anticancer effects often involves:

- Inhibition of EGFR : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells, contributing to their anticancer efficacy.

- Cell Cycle Arrest : Some compounds have been shown to induce cell cycle arrest at specific phases, thereby inhibiting cancer cell growth .

Anticonvulsant Activity

Quinazoline derivatives are also explored for their anticonvulsant properties. A study highlighted several analogs that exhibited varying degrees of anticonvulsant activity, suggesting that structural modifications can enhance efficacy:

| Compound | Activity Level |

|---|---|

| 4b | Significant |

| 7b-f | Moderate |

| 8a | Mild |

Compounds with specific substitutions on the quinazoline ring showed improved activity compared to their unsubstituted counterparts .

Case Study 1: Anticancer Efficacy

In a recent study, a series of quinazoline derivatives were synthesized and tested against human lung adenocarcinoma (A549) cells. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to those without such modifications. This study underscores the importance of molecular design in developing effective anticancer agents .

Case Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant potential of quinazoline derivatives. The study revealed that certain structural modifications led to increased potency in seizure models, suggesting that these compounds could serve as promising candidates for treating epilepsy .

Comparison with Similar Compounds

Research Implications and Gaps

- Optimization Opportunities : Replacing the cyclohexyl group with polar substituents (e.g., sulfamoyl) may improve solubility without compromising target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.